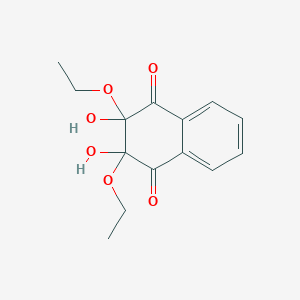
2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione: is an organic compound with a complex structure. It is a derivative of naphthalene, characterized by the presence of ethoxy and hydroxy groups attached to a dihydronaphthalene-1,4-dione core. This compound is notable for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-pressure hydrogenation and metal catalysts such as platinum or palladium is common to facilitate the addition of ethoxy and hydroxy groups to the naphthalene core .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The ethoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: It may be used in the development of pharmaceuticals or as a model compound in biochemical studies .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism by which 2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and hydroxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include oxidative stress responses or signal transduction mechanisms .
Comparación Con Compuestos Similares
- 2,3-Dihydroxy-1,4-naphthoquinone
- 2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione
- 1,4-Naphthoquinone
Comparison: Compared to these similar compounds, 2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione is unique due to the presence of both ethoxy and hydroxy groups, which enhance its reactivity and stability. This uniqueness makes it a valuable compound for specific applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
30266-59-2 |
|---|---|
Fórmula molecular |
C14H16O6 |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
2,3-diethoxy-2,3-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C14H16O6/c1-3-19-13(17)11(15)9-7-5-6-8-10(9)12(16)14(13,18)20-4-2/h5-8,17-18H,3-4H2,1-2H3 |
Clave InChI |
VLUBPIGVCFIODX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(C(=O)C2=CC=CC=C2C(=O)C1(O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-propan-2-yloxy-5H-pyrimido[5,4-b]indole](/img/structure/B14159099.png)

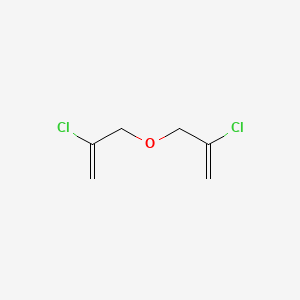
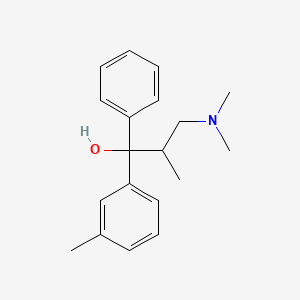
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B14159118.png)
![4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14159126.png)
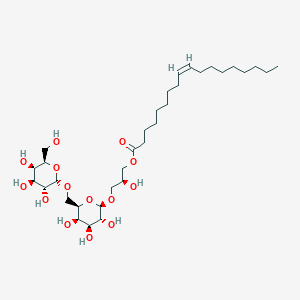
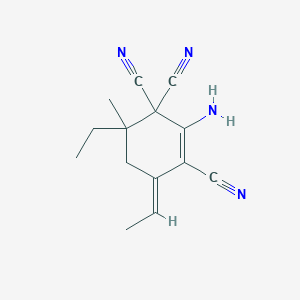
![2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarbonyl chloride](/img/structure/B14159137.png)
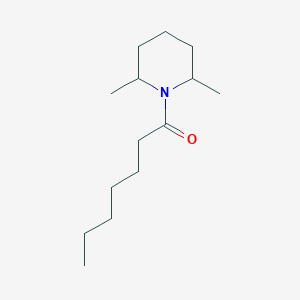
![Ethyl 3-methyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]but-2-enoate](/img/structure/B14159149.png)
![7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14159164.png)
![N~4~-[(Furan-2-yl)methyl]-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine](/img/structure/B14159166.png)
![4-{[(2-{[(2-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B14159169.png)
